molecular formula C11H14FN B15050932 (S)-2-(2-Fluorophenyl)piperidine

(S)-2-(2-Fluorophenyl)piperidine

Cat. No.: B15050932
M. Wt: 179.23 g/mol
InChI Key: TVVQOANABUGGFL-NSHDSACASA-N
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Description

(S)-2-(2-Fluorophenyl)piperidine is a chiral compound with a piperidine ring substituted by a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Fluorophenyl)piperidine typically involves the reaction of 2-fluorobenzaldehyde with piperidine under specific conditions to form the desired product. The reaction may require catalysts and specific temperature and pressure conditions to optimize yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Fluorophenyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorophenyl ketones, while substitution reactions can produce a variety of substituted piperidine derivatives .

Scientific Research Applications

(S)-2-(2-Fluorophenyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-(2-Fluorophenyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of a fluorine atom, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its non-fluorinated analogs .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

(2S)-2-(2-fluorophenyl)piperidine

InChI

InChI=1S/C11H14FN/c12-10-6-2-1-5-9(10)11-7-3-4-8-13-11/h1-2,5-6,11,13H,3-4,7-8H2/t11-/m0/s1

InChI Key

TVVQOANABUGGFL-NSHDSACASA-N

Isomeric SMILES

C1CCN[C@@H](C1)C2=CC=CC=C2F

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2F

Origin of Product

United States

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